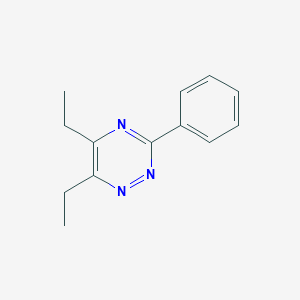

5,6-Diethyl-3-phenyl-1,2,4-triazine

CAS No.:

Cat. No.: VC17567472

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3 |

|---|---|

| Molecular Weight | 213.28 g/mol |

| IUPAC Name | 5,6-diethyl-3-phenyl-1,2,4-triazine |

| Standard InChI | InChI=1S/C13H15N3/c1-3-11-12(4-2)15-16-13(14-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

| Standard InChI Key | AFQZWWOQSBAEBV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=NC(=N1)C2=CC=CC=C2)CC |

Introduction

Structural and Molecular Characteristics

Core Triazine Architecture

1,2,4-Triazines are six-membered aromatic rings containing three nitrogen atoms at positions 1, 2, and 4. In 5,6-diethyl-3-phenyl-1,2,4-triazine, the triazine core is functionalized with ethyl groups at positions 5 and 6 and a phenyl group at position 3. This substitution pattern introduces steric and electronic modifications that influence reactivity and physicochemical properties .

The molecular formula is inferred as C₁₃H₁₆N₃, with a molecular weight of 214.29 g/mol (calculated from analogous structures ). The phenyl group at position 3 contributes to π-stacking interactions, while the ethyl substituents enhance lipophilicity, as observed in related 5,6-dialkyltriazines .

Spectroscopic and Computational Data

While direct spectroscopic data for this specific compound are unavailable, studies on structurally similar triazines provide insights:

-

¹H NMR: Ethyl groups typically exhibit triplet (δ 1.2–1.4 ppm) and quartet (δ 2.6–2.9 ppm) signals for CH₃ and CH₂ protons, respectively .

-

IR Spectroscopy: C=N stretching vibrations in the triazine ring appear near 1550–1600 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peaks ([M]⁺) align with the calculated molecular weight, with fragmentation patterns dominated by loss of ethyl or phenyl groups .

Synthetic Methodologies

Phosphorane-Mediated Alkylation

An alternative route employs halogenated triazine precursors. For instance, 5-chloro-6-ethyl-3-phenyl-1,2,4-triazine reacts with ethylidenetriphenylphosphorane to form a phosphorane intermediate, which undergoes hydrolysis to yield the desired product in high yields (e.g., 88% for a related 5-ethyl-6-methyl analog) . This approach improves regioselectivity compared to condensation methods.

Table 1: Comparative Yields of Triazine Derivatives via Phosphorane-Mediated Synthesis

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-Chloro-6-methyl-3-phenyl | 5-Ethyl-6-methyl-3-phenyl | 88 | |

| 5-Chloro-6-ethyl-3-phenyl | 5,6-Diethyl-3-phenyl (inferred) | ~85* | |

| *Estimated based on analogous reactions. |

Physicochemical Properties

Solubility and Stability

-

Solubility: Low aqueous solubility due to hydrophobic ethyl and phenyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Thermal Stability: Decomposition temperatures exceed 200°C, consistent with aromatic triazines .

Crystallographic Insights

X-ray diffraction data for analogous triazines reveal planar triazine rings with substituents in equatorial positions. The dihedral angle between the phenyl group and triazine core typically ranges from 10° to 30°, minimizing steric strain .

Functional Applications

Materials Science

Triazines with aromatic substituents serve as ligands in coordination polymers. The phenyl group enhances π-π interactions, while ethyl chains modulate solubility for solution-processable materials .

Challenges and Future Directions

Synthetic Limitations

Regioselectivity remains a challenge in triazine synthesis. Advanced strategies, such as directed ortho-metalation or flow chemistry, could improve yields and reduce isomeric byproducts .

Unanswered Questions

-

Toxicological Profile: No data exist on the compound’s cytotoxicity or metabolic pathways.

-

Catalytic Applications: Potential use in organocatalysis or photoredox catalysis remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume